2-(Benzyloxy)-5-chlorobenzaldehyde

Catalog No.
S669556
CAS No.
38544-16-0
M.F
C14H11ClO2
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-chlorobenzaldehyde

CAS Number

38544-16-0

Product Name

2-(Benzyloxy)-5-chlorobenzaldehyde

IUPAC Name

5-chloro-2-phenylmethoxybenzaldehyde

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

UKVVPQTUCJPTNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O

Synthesis

-(Benzyloxy)-5-chlorobenzaldehyde is an aromatic aldehyde, and its synthesis has been reported in various scientific publications. One common method involves the Vilsmeier-Haack reaction, which utilizes formamide, phosphorus oxychloride, and N,N-dimethylaniline to introduce the formyl group (CHO) at the desired position on the aromatic ring.

Potential Applications:

  • Precursor for pharmaceuticals and other bioactive compounds: This compound can serve as a valuable building block for the synthesis of diverse molecules with potential therapeutic applications. By modifying the functional groups or adding additional moieties, researchers can create new compounds with desired biological activities, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.
  • Material science applications: 2-(Benzyloxy)-5-chlorobenzaldehyde may hold potential for applications in material science due to the presence of the electron-withdrawing chlorine atom and the bulky benzyloxy group. These features can influence the self-assembly properties and interactions with other molecules, making it a candidate for the development of novel materials with specific functionalities. []

2-(Benzyloxy)-5-chlorobenzaldehyde is an organic compound with the molecular formula C₁₄H₁₁ClO₂. It is classified as a benzaldehyde derivative, characterized by a benzene ring substituted with a benzyloxy group at the second position and a chlorine atom at the fifth position. This unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Research suggests that 2-(Benzyloxy)-5-chlorobenzaldehyde exhibits anti-cancer properties. Studies have shown it to induce apoptosis (programmed cell death) in human leukemia cells (HL-60 cells) []. However, the specific mechanism of action by which it achieves this remains unclear and requires further investigation.

Due to the presence of its aldehyde group and substituents:

  • Oxidation: 2-(Benzyloxy)-5-chlorobenzaldehyde can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of other nucleophiles .

Research indicates that 2-(Benzyloxy)-5-chlorobenzaldehyde exhibits promising biological activities. It has been explored for its potential anticancer properties, with studies suggesting that modifications to the benzyloxy moiety can significantly influence its potency against cancer cells. The compound's structure-activity relationship (SAR) has shown that variations can enhance its effectiveness, making it a candidate for further medicinal development .

The synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde typically involves several steps:

  • Starting Materials: The process begins with 5-chlorosalicylaldehyde and benzyl bromide.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide under reflux conditions.
  • Procedure: The 5-chlorosalicylaldehyde is reacted with benzyl bromide to yield the desired product through nucleophilic substitution .

2-(Benzyloxy)-5-chlorobenzaldehyde has various applications across multiple domains:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is utilized in developing pharmaceutical compounds, particularly those targeting cancer and antimicrobial activity.
  • Material Science: It can be employed in synthesizing polymers and materials with specific properties .

Studies investigating the interactions of 2-(Benzyloxy)-5-chlorobenzaldehyde with biological targets are ongoing. Its unique structure allows it to interact differently with various biomolecules compared to other similar compounds. Research into its mechanism of action continues to reveal insights into how structural modifications can enhance or alter its biological efficacy .

Several compounds share structural similarities with 2-(Benzyloxy)-5-chlorobenzaldehyde, each possessing unique properties:

Compound NameKey Differences
2-(Benzyloxy)benzaldehydeLacks the chlorine substituent, affecting reactivity
5-ChlorosalicylaldehydeLacks the benzyloxy group, influencing solubility
2-(Benzyloxy)-5-nitrobenzaldehydeContains a nitro group instead of chlorine
2-((4-Chlorobenzyl)oxy)benzaldehydeSimilar structure but different substituents
3-(Benzyloxy)-5-chlorobenzaldehydeVariation in position of substituents

The uniqueness of 2-(Benzyloxy)-5-chlorobenzaldehyde lies in its combination of both benzyloxy and chlorine substituents, which together enhance its reactivity and potential applications in synthetic and medicinal chemistry .

XLogP3

3.5

Wikipedia

2-(benzyloxy)-5-chlorobenzaldehyde

Dates

Modify: 2023-08-15

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